

Application Note: Chiral Synthesis of Methyl 3-amino-2-phenylpropanoate

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Compound of Interest

Compound Name: *Methyl 3-amino-2-phenylpropanoate*

CAS No.: 99092-02-1

Cat. No.: B1586975

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Executive Summary

Methyl 3-amino-2-phenylpropanoate (MAPP) is a critical

-amino acid building block used in the synthesis of peptidomimetics (beta-peptides) with enhanced proteolytic stability. Unlike natural

-amino acids, the side chain (phenyl) is positioned on the

-carbon relative to the ester, while the amine is on the

-carbon. This structural motif presents unique synthetic challenges regarding enantiocontrol at the

-position.

This guide details two validated workflows:

- Biocatalytic Kinetic Resolution (Protocol A): A robust, scalable method using *Candida antarctica* Lipase B (CAL-B) to resolve the racemic precursor.

- Asymmetric Organocatalytic Mannich Reaction (Protocol B): A direct enantioselective route utilizing chiral phase-transfer catalysis.

Structural Analysis & Nomenclature

Confusion often arises between MAPP and its isomers. Precise structural identification is prerequisite for protocol selection.

Common Name	Structure	Class	Stereocenter Location
Target: MAPP		-Amino Acid	-Carbon (C2)
Phenylalanine Methyl Ester		-Amino Acid	-Carbon (C2)
-Phenylalanine Methyl Ester		-Amino Acid	-Carbon (C3)

Note: MAPP is structurally the methyl ester of

-phenyl-

-alanine (or 3-amino-tropic acid).

Protocol A: Biocatalytic Kinetic Resolution (Industrial Standard)

This approach is preferred for its operational simplicity, high enantiomeric excess (ee >99%), and scalability. It relies on the selective

-acylation of one enantiomer by CAL-B.

Precursor Synthesis (Racemic)

Before resolution, the racemic amine is synthesized via a classical Mannich condensation followed by hydrogenolysis.

Step 1: Mannich Condensation[1][2]

- Reagents: Methyl phenylacetate (1.0 eq), Paraformaldehyde (1.2 eq), Dibenzylamine (1.0 eq).
- Conditions: Reflux in EtOH (80°C) for 12 h.
- Mechanism: Formation of the iminium ion from formaldehyde and amine, followed by nucleophilic attack by the enol of methyl phenylacetate.
- Intermediate: Methyl 3-(dibenzylamino)-2-phenylpropanoate.

Step 2: Hydrogenolysis (Deprotection)

- Reagents:

(1 atm), 10% Pd/C (5 wt%), MeOH.
- Conditions: RT, 24 h.
- Product: Racemic **Methyl 3-amino-2-phenylpropanoate**.

Enzymatic Resolution Protocol

Principle: CAL-B catalyzes the transfer of an acyl group from an ester donor (e.g., Isopropyl acetate) selectively to the (

)-enantiomer of the amine, leaving the (

)-amine free (or vice versa depending on enzyme specificity; typically

-selective for amines).

Reagents:

- Substrate: Racemic MAPP (50 mM)
- Enzyme: Novozym 435 (Immobilized CAL-B, 20 mg/mL)[3]
- Solvent/Acyl Donor: Isopropyl Acetate (anhydrous) or MTBE with Vinyl Acetate (2.0 eq).

Procedure:

- Preparation: Dissolve racemic MAPP (1.0 g, 5.58 mmol) in anhydrous Isopropyl Acetate (20 mL).
- Initiation: Add Novozym 435 beads (200 mg).
- Incubation: Shake at 200 rpm, 30°C. Monitor conversion by HPLC (See Section 5).
- Termination: Stop reaction at 50% conversion (typically 24-48 h). Filter off the enzyme beads.
- Separation: The reaction mixture contains the unreacted free amine (Enantiomer A) and the -acetylated amide (Enantiomer B).
 - Acid Extraction: Wash the organic phase with 1M HCl. The free amine partitions into the aqueous phase. The -acetylated amide remains in the organic phase.
 - Recovery: Basify the aqueous phase (pH 10, NaOH) and extract with DCM to recover the enantiopure free amine.

Data Summary (Typical Results)

Parameter	Value	Notes
Conversion	49-51%	Ideal stop point for Kinetic Resolution
-Value (Selectivity)	>100	Calculated as
(Unreacted)	>98%	After acid extraction
(Product)	>96%	Requires hydrolysis to recover amine

Protocol B: Asymmetric Organocatalytic Mannich (Direct Synthesis)

For applications requiring direct asymmetric construction without resolution yield loss (50% max), this protocol utilizes chiral phase-transfer catalysis (PTC).

Concept: Enantioselective addition of a phenylacetate equivalent to a formaldehyde-derived imine.

Reaction Setup

Reagents:

- Nucleophile: tert-Butyl phenylacetate (1.0 eq).
- Electrophile:
 - Boc-aminomethyl phenyl sulfone (In-situ precursor for -Boc-formaldimine).
- Catalyst:
 - Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (10 mol%).
- Base: CsOH·H
O (5.0 eq).
- Solvent: Toluene/DCM (7:3), -78°C.

Step-by-Step Methodology

- Catalyst Mix: In a flame-dried flask, combine the Cinchona-derived PTC catalyst and CsOH in the solvent mixture. Cool to -78°C.
- Imine Generation: Add the

-amido sulfone precursor. The base eliminates phenylsulfonic acid in situ to generate the reactive

-Boc-formalimine (

).

- Addition: Add tert-butyl phenylacetate dropwise. The chiral catalyst forms a rigid ion pair with the enolate, directing the attack on the imine face.
- Quench: Stir for 12 h at -78°C. Quench with saturated NH

Cl.

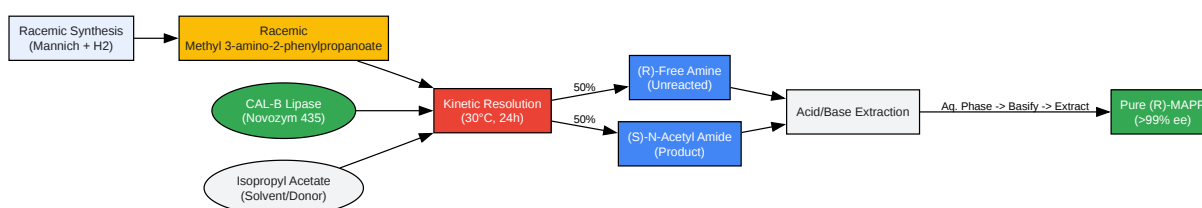
- Deprotection: Treat the resulting tert-butyl ester/N-Boc product with TFA/DCM (1:1) to yield the target amino acid ester (transesterification to methyl ester may be required using MeOH/SOCl

).

Advantages:

- Establishes the quaternary stereocenter at C2 directly.
- Avoids handling of unstable free formalimine.

Visualization of Pathways[4]



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Figure 1: Workflow for the Biocatalytic Kinetic Resolution of MAPP using CAL-B.

Analytical Controls (Self-Validating System)

To ensure protocol integrity, the following analytical checkpoints are mandatory.

Chiral HPLC Method

- Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- Flow Rate: 0.5 mL/min.
- Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).
- Expected Retention:
 - (R)-Enantiomer:
min
 - (S)-Enantiomer:
min
 - Note: Validate elution order with a commercially available standard if possible, or via optical rotation.

NMR Validation (¹H NMR, 400 MHz, CDCl₃)

- Chiral Center (H-C2): Look for the doublet of doublets (dd) around
3.8 ppm.
- Methylene (H-C3): Diastereotopic protons appear as multiplets around
2.9 - 3.3 ppm.
- Validation: In the resolution product, the
-acetylated amide will show a distinct methyl singlet at

1.95 ppm and a downfield shift of the C3 protons.

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